molecular formula C34H32N6O4 B13815289 2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] CAS No. 6358-88-9

2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]

Cat. No.: B13815289
CAS No.: 6358-88-9
M. Wt: 588.7 g/mol
InChI Key: XRCLOLLTHNRVRB-UHFFFAOYSA-N
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Description

2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] typically involves the coupling of 3,3’-dimethylbenzidine with appropriate azo precursors under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the azo bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically produces amines .

Scientific Research Applications

2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound may also interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] apart from similar compounds is its specific structural arrangement, which imparts unique color properties and reactivity. The presence of dimethyl groups on the biphenyl core and the specific arrangement of azo groups contribute to its distinct characteristics .

Properties

CAS No.

6358-88-9

Molecular Formula

C34H32N6O4

Molecular Weight

588.7 g/mol

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C34H32N6O4/c1-21-19-25(15-17-29(21)37-39-31(23(3)41)33(43)35-27-11-7-5-8-12-27)26-16-18-30(22(2)20-26)38-40-32(24(4)42)34(44)36-28-13-9-6-10-14-28/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)

InChI Key

XRCLOLLTHNRVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(C(=O)C)C(=O)NC3=CC=CC=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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